3-Cyclopentyl-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclopentyl group and a diazaspiro undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane typically involves multiple steps. One common method includes the reaction of a compound with cyanoacetate under the influence of ammonia water and a catalyst to form an intermediate compound. This intermediate undergoes hydrolysis and subsequent ring-closing reactions to yield the final spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures as in laboratory settings, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications as an immunomodulatory agent.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane involves its role as a γ-aminobutyric acid type A receptor antagonist. This means it binds to these receptors and inhibits their activity, which can modulate various physiological processes, including immune responses . The compound’s spirocyclic structure is crucial for its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic framework but lacks the cyclopentyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic structure and has been studied for its antituberculosis activity.
Uniqueness
3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopentyl group, which enhances its binding affinity and selectivity for γ-aminobutyric acid type A receptors. This structural feature distinguishes it from other spirocyclic compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
873433-57-9 |
---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3-cyclopentyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26N2/c1-2-4-13(3-1)16-11-7-14(8-12-16)5-9-15-10-6-14/h13,15H,1-12H2 |
InChI Key |
KVXGMKTZFZRHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
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